Cas no 1097797-38-0 (2-(3,4-Difluorophenyl)morpholine)

2-(3,4-Difluorophenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-Difluorophenyl)morpholine
- AC1Q4LBH
- AK128457
- EN300-66345
- KB-221410
- MolPort-008-754-451
- SureCN8775830
- T6935774
- SCHEMBL8775830
- XTB79738
- AKOS009357976
- Z397586722
- DB-329208
- 1097797-38-0
- 2-(3,4-Difluorophenyl)morpholine, AldrichCPR
- BS-13968
- CS-0217023
- DTXSID80655911
- MFCD11646219
-
- MDL: MFCD11646219
- インチ: InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
- InChIKey: VPRWAYIZWAKYTD-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C2CNCCO2)F)F
計算された属性
- 精确分子量: 199.08087030g/mol
- 同位素质量: 199.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 21.3Ų
2-(3,4-Difluorophenyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66345-5.0g |
2-(3,4-difluorophenyl)morpholine |
1097797-38-0 | 95.0% | 5.0g |
$341.0 | 2025-02-20 | |
Enamine | EN300-66345-0.5g |
2-(3,4-difluorophenyl)morpholine |
1097797-38-0 | 95.0% | 0.5g |
$65.0 | 2025-02-20 | |
abcr | AB523788-1 g |
2-(3,4-Difluorophenyl)morpholine; . |
1097797-38-0 | 1g |
€239.50 | 2022-03-01 | ||
Chemenu | CM163652-1g |
2-(3,4-difluorophenyl)morpholine |
1097797-38-0 | 95% | 1g |
$445 | 2021-08-05 | |
TRC | D449923-10mg |
2-(3,4-Difluorophenyl)morpholine |
1097797-38-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-66345-0.25g |
2-(3,4-difluorophenyl)morpholine |
1097797-38-0 | 95.0% | 0.25g |
$42.0 | 2025-02-20 | |
abcr | AB523788-10g |
2-(3,4-Difluorophenyl)morpholine; . |
1097797-38-0 | 10g |
€971.50 | 2025-02-17 | ||
A2B Chem LLC | AE26754-1g |
2-(3,4-difluorophenyl)morpholine |
1097797-38-0 | 95% | 1g |
$124.00 | 2024-04-20 | |
1PlusChem | 1P0095WI-500mg |
2-(3,4-difluorophenyl)morpholine |
1097797-38-0 | 95% | 500mg |
$138.00 | 2023-12-26 | |
1PlusChem | 1P0095WI-1g |
2-(3,4-difluorophenyl)morpholine |
1097797-38-0 | 95% | 1g |
$161.00 | 2023-12-26 |
2-(3,4-Difluorophenyl)morpholine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-(3,4-Difluorophenyl)morpholineに関する追加情報
Introduction to 2-(3,4-Difluorophenyl)morpholine (CAS No. 1097797-38-0)
2-(3,4-Difluorophenyl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 1097797-38-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The compound belongs to the morpholine class of compounds, which are known for their broad spectrum of biological activities. Morpholine derivatives have been extensively studied for their roles in central nervous system (CNS) modulation, antiviral, and anti-inflammatory applications. The introduction of fluorine substituents enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic pathways. 2-(3,4-Difluorophenyl)morpholine has emerged as a promising lead compound in this context. Its ability to interact with biological targets such as enzymes and receptors has been explored in preclinical studies. The fluorine atoms contribute to the molecule's lipophilicity and binding efficacy, which are critical factors in drug design.
One of the most compelling aspects of 2-(3,4-Difluorophenyl)morpholine is its potential in modulating neurotransmitter systems. Research indicates that this compound may interact with serotonin receptors, which are implicated in mood regulation and cognitive functions. The structural features of the molecule allow it to mimic natural neurotransmitters or modulate receptor activity, leading to potential therapeutic benefits in conditions such as depression and anxiety disorders.
Moreover, the compound has shown promise in antiviral applications. The unique electronic properties induced by the fluorine substituents enhance its ability to disrupt viral replication mechanisms. Studies have demonstrated its efficacy against certain viral strains by inhibiting key enzymes involved in viral polymerization. This makes 2-(3,4-Difluorophenyl)morpholine a candidate for developing novel antiviral agents that could complement existing treatments.
The synthesis of 2-(3,4-Difluorophenyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. The use of fluorinated intermediates ensures the incorporation of fluorine atoms at the desired positions, which is crucial for maintaining the compound's bioactivity.
In addition to its pharmacological potential, 2-(3,4-Difluorophenyl)morpholine has been investigated for its role in chemical biology research. Its interaction with biological macromolecules has provided insights into molecular recognition processes and enzyme mechanisms. These studies contribute to a deeper understanding of how small molecules can modulate biological pathways, paving the way for more targeted drug design strategies.
The safety profile of 2-(3,4-Difluorophenyl)morpholine is another critical aspect that has been thoroughly evaluated through preclinical studies. Toxicological assessments have been conducted to determine its acute and chronic toxicity levels. The results suggest that the compound exhibits moderate toxicity at high doses but remains relatively safe at therapeutic concentrations. This makes it a viable candidate for further clinical development.
Recent advancements in computational chemistry have also played a significant role in studying 2-(3,4-Difluorophenyl)morpholine. Molecular modeling techniques have been used to predict its binding interactions with biological targets and to optimize its structure for improved efficacy. These computational approaches have accelerated the drug discovery process by allowing researchers to simulate various scenarios without extensive experimental trials.
The future prospects of 2-(3,4-Difluorophenyl)morpholine are promising, with ongoing research aimed at exploring its full therapeutic potential. Clinical trials are being planned to evaluate its efficacy in treating neurological disorders and viral infections. Additionally, efforts are underway to develop derivatives of this compound that could enhance its bioavailability and reduce side effects.
In conclusion,2-(3,4-Difluorophenyl)morpholine (CAS No. 1097797-38-0) is a versatile compound with significant applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover its potential benefits,2-(3,4-Difluorophenyl)morpholine is poised to play a crucial role in advancing medical treatments and improving patient outcomes.
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